molecular formula C15H13ClO B6317869 2-Chloro-2',6'-dimethylbenzophenone CAS No. 1959318-96-7

2-Chloro-2',6'-dimethylbenzophenone

Cat. No.: B6317869
CAS No.: 1959318-96-7
M. Wt: 244.71 g/mol
InChI Key: WHXYKSFNXPQYCC-UHFFFAOYSA-N
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Description

2-Chloro-2',6'-dimethylbenzophenone is a substituted benzophenone derivative featuring a chlorine atom at the 2-position of one benzene ring and methyl groups at the 2' and 6' positions of the second benzene ring. Benzophenones are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties via substituent modifications .

Properties

IUPAC Name

(2-chlorophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXYKSFNXPQYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’,6’-dimethylbenzophenone typically involves the chlorination of 2,6-dimethylbenzophenone. One common method includes the reaction of 2,6-dimethylbenzophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,6-dimethylbenzophenone in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction for several hours until the completion is confirmed by thin-layer chromatography (TLC).
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Chloro-2’,6’-dimethylbenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether.

Major Products

    Substitution: Formation of 2-methoxy-2’,6’-dimethylbenzophenone.

    Oxidation: Formation of 2-chloro-2’,6’-dimethylbenzoic acid.

    Reduction: Formation of 2-chloro-2’,6’-dimethylbenzyl alcohol.

Scientific Research Applications

2-Chloro-2’,6’-dimethylbenzophenone is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: In studies involving photodynamic therapy, where it acts as a photosensitizer.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,6’-dimethylbenzophenone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, leading to cell damage or death. The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can cause structural and functional alterations.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-Chloro-2',6'-dimethylbenzophenone with structurally related compounds, emphasizing substituent positions, molecular properties, and synthesis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthesis Notes Reference
4-Chloro-2',6'-dimethoxybenzophenone Cl (4), OMe (2',6') C15H13ClO3 276.72 High-yield synthesis (80%); used in organic intermediates Fries rearrangement; methoxy groups enhance solubility
3,4-Dimethylbenzophenone Me (3,4) C15H14O 210.27 Industrial applications; safety data available (SDS) Not explicitly described
2-Amino-5-chlorobenzophenone NH2 (2), Cl (5) C13H10ClNO 231.67 Melting point: 96–100 °C; precursor for pharmaceuticals Synthesized via amination
2-Amino-2'-chloro-5-nitrobenzophenone NH2 (2), Cl (2'), NO2 (5) C13H9ClN2O3 276.68 Aromatic intermediate; nitro group enhances reactivity Multi-step nitration/amination
Per-deuterated-4,4'-dimethylbenzophenone CD3 (4,4') C15D6H8O 216.28 (approx.) NMR studies; deuterated for spectral resolution Isotopic substitution

Key Differences and Trends

Methoxy vs. Methyl Groups: Methoxy groups (electron-donating) in 4-Chloro-2',6'-dimethoxybenzophenone increase solubility in polar solvents, whereas methyl groups (electron-neutral) in 2',6'-dimethyl derivatives may enhance hydrophobicity .

Synthetic Accessibility: The 80% yield reported for 4-Chloro-2',6'-dimethoxybenzophenone highlights the efficiency of Fries rearrangements for benzophenone synthesis . Amino-nitro derivatives (e.g., 2-Amino-2'-chloro-5-nitrobenzophenone) require multi-step functionalization, limiting scalability compared to simpler methyl/chloro analogs .

Applications: Pharmaceutical Intermediates: Amino-substituted derivatives (e.g., 2-Amino-5-chlorobenzophenone) are precursors in drug synthesis, whereas dimethyl/deuterated analogs are used in materials science and spectroscopy . Safety and Handling: 3,4-Dimethylbenzophenone’s safety data sheet (SDS) underscores the importance of substituent positions in toxicity profiles .

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